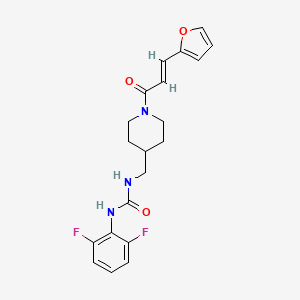

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3/c21-16-4-1-5-17(22)19(16)24-20(27)23-13-14-8-10-25(11-9-14)18(26)7-6-15-3-2-12-28-15/h1-7,12,14H,8-11,13H2,(H2,23,24,27)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKYFRLMARUIGX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

-

Formation of the Furan-2-yl Acrylate Intermediate

Starting Materials: Furan-2-carboxylic acid and acryloyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

Outcome: Formation of the furan-2-yl acrylate intermediate.

-

Synthesis of the Piperidine Derivative

Starting Materials: Piperidine and the furan-2-yl acrylate intermediate.

Reaction Conditions: The reaction is conducted under reflux conditions in a suitable solvent such as ethanol.

Outcome: Formation of the 1-(3-(furan-2-yl)acryloyl)piperidine derivative.

-

Coupling with Difluorophenyl Isocyanate

Starting Materials: 2,6-difluorophenyl isocyanate and the piperidine derivative.

Reaction Conditions: The reaction is performed at room temperature in an inert solvent like tetrahydrofuran.

Outcome: Formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up reactions: Using larger reactors and continuous flow systems.

Purification: Employing techniques such as crystallization, distillation, and chromatography.

Quality Control: Implementing rigorous testing protocols to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidized derivatives of the furan ring or the piperidine moiety.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in inert solvents like ether or tetrahydrofuran.

Products: Reduced forms of the acrylate or urea functionalities.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Performed in polar solvents under mild to moderate temperatures.

Products: Substituted derivatives at the difluorophenyl or furan rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation.

Potential Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Development of anticancer drugs targeting specific pathways involved in tumor growth and survival. |

| Antimicrobial Agents | Formulation of new antibiotics or antimicrobial treatments for resistant bacterial infections. |

| Research | Use as a tool compound in studying biological pathways related to cancer and microbial resistance. |

Case Studies

-

Anticancer Efficacy Study

A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy. -

Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity that warrants further exploration for potential clinical applications.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s difluorophenyl and furan moieties may facilitate binding to active sites, while the piperidine and urea groups could modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Acyl Urea Derivatives

The target compound belongs to the acyl urea class , which includes glycogen phosphorylase inhibitors. Below is a qualitative comparison with other acyl ureas (compounds 1–4 from crystallographic studies):

| Feature | Target Compound | Acyl Ureas 1–4 (General) |

|---|---|---|

| Core Structure | Acyl urea with piperidine-furan-acryloyl and 2,6-difluorophenyl groups | Varied aryl/heteroaryl substituents |

| Binding Site | Allosteric AMP site of rmGPb | Allosteric AMP site |

| Mechanism | Dual inhibition: blocks AMP binding and stabilizes T₀ state | Similar mechanism, but potency varies by substituents |

| Key Structural Motifs | - 2,6-Difluorophenyl enhances lipophilicity and binding - Furan-acryloyl improves conformational rigidity |

Less fluorinated substituents; variable electronic effects |

The 2,6-difluorophenyl group in the target compound likely enhances binding affinity compared to non-fluorinated analogs due to increased hydrophobic interactions and electron-withdrawing effects.

Comparison with Cyclic N-Aryl Ureas/Thioureas (Anticancer Agents)

In contrast to acyl ureas targeting glycogen phosphorylase, cyclic N-aryl ureas and thioureas (e.g., Type I/II structures) exhibit anticancer activity. Key differences include:

The acyclic structure of the target compound allows greater conformational flexibility, enabling adaptation to the rmGPb binding site. In contrast, cyclic ureas prioritize rigidity to interact with DNA or metal ions in cancer cells. Additionally, the absence of metal-binding motifs (e.g., thiol groups) in the target compound differentiates its mechanism from copper(II)-complexed thioureas .

Biological Activity

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorophenyl group, a urea moiety, and a furan ring, which may contribute to its pharmacological properties. The following sections will detail the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 1235707-16-0 |

| Molecular Formula | C20H21F2N3O3 |

| Molecular Weight | 389.4 g/mol |

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. The presence of the piperidine and furan moieties suggests potential interactions with receptors involved in various signaling pathways. Research indicates that compounds with similar structures often exhibit:

- Antitumor Activity : Many derivatives of urea and piperidine have shown effectiveness against cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR signaling .

- Anti-inflammatory Effects : The urea group is known for its role in modulating inflammatory responses, potentially making this compound useful in treating inflammatory diseases .

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity, suggesting that this compound might also possess such effects .

In Vitro Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Activity : A study on pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation significantly. The structural similarities suggest that this compound may exhibit similar effects against various cancer cell lines .

- Anti-inflammatory Activity : Research into piperidine derivatives has shown promising results in reducing inflammation markers in vitro. This suggests that the piperidine component of the compound could be crucial for its anti-inflammatory properties .

- Antimicrobial Activity : Compounds containing furan rings have been reported to possess antimicrobial properties against various pathogens. This raises the possibility that our compound could be effective against bacterial infections .

Case Studies

A case study involving the synthesis and evaluation of urea derivatives indicated that modifications to the urea structure could enhance biological activity. In particular, compounds with difluorophenyl groups exhibited increased potency against tumor cells compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and receptor binding affinity |

| Alteration of Furan Group | Changes in antimicrobial efficacy |

| Variation in Urea Moiety | Modulation of anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea?

- Methodology :

- Step 1 : Start with functionalizing the piperidine ring. React 4-(aminomethyl)piperidine with 3-(furan-2-yl)acryloyl chloride in dichloromethane (DCM) under nitrogen to form the acryloyl-piperidine intermediate.

- Step 2 : Couple the intermediate with 2,6-difluorophenyl isocyanate using carbonyldiimidazole (CDI) as a coupling agent in dimethylformamide (DMF) at 60°C for 12 hours.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using NOESY NMR .

- Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Essential Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of acryloyl group).

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm) and acryloyl C=O (~1700 cm).

- HRMS : Validate molecular formula (e.g., [M+H] peak) .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties?

- Workflow :

- Optimize geometry using B3LYP/6-311G(d,p) basis set.

- Calculate HOMO-LUMO gaps to assess reactivity.

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Experimental Design :

- DoE Approach : Vary solvents (DMF vs. THF), temperatures (40–80°C), and coupling agents (CDI vs. DCC).

- Analysis : Use HPLC to quantify yield and purity. Bayesian optimization algorithms can identify optimal conditions with fewer trials .

- Case Study : A similar urea derivative achieved 85% yield in DMF at 60°C with CDI, while THF resulted in 62% yield due to poor solubility .

Q. What strategies address contradictions in bioactivity data across different assays?

- Root Cause Analysis :

- Assay Variability : Test cytotoxicity (MTT assay) alongside target-specific assays (e.g., kinase inhibition) to distinguish off-target effects.

- Structural Analogues : Compare with 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea (CC = 12 µM vs. 45 µM) to identify substituent effects .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

- Protocol :

- Crystallize the compound in a 1:1 ethanol/water mixture.

- Collect data on a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL and validate via R-factor (<5%) .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.